molecular formula C11H7Cl2NO2 B070868 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-36-8

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Cat. No.: B070868
CAS No.: 175277-36-8
M. Wt: 256.08 g/mol
InChI Key: JSOQKPJDRMKQOZ-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a chemical compound known for its unique structure and properties It belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the reaction of the isoxazole intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Ethanone Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives, thiol derivatives.

Scientific Research Applications

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenyl)Isoxazol-5-Yl]Ethan-1-One
  • 1-[3-(3,5-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
  • 1-[3-(3,4-Difluorophenyl)Isoxazol-5-Yl]Ethan-1-One

Comparison: Compared to these similar compounds, 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is unique due to the specific positioning and nature of the dichloro substituents on the phenyl ring. This structural difference can significantly influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of two chlorine atoms in the 3 and 4 positions may enhance its binding affinity to certain biological targets, making it more effective in specific therapeutic applications.

Properties

IUPAC Name

1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQKPJDRMKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372569
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-36-8
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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